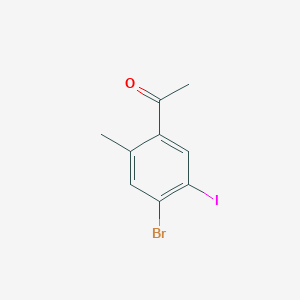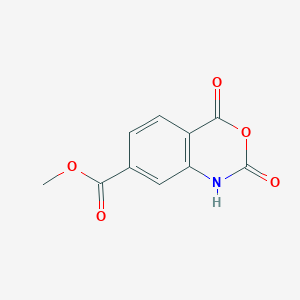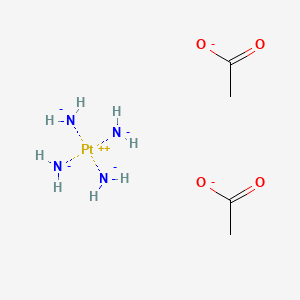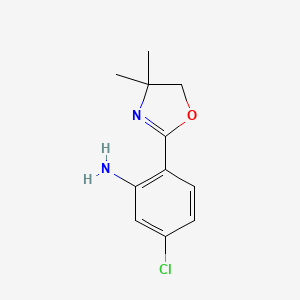![molecular formula C20H22Br2N2 B15203681 (1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique binaphthalene structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of a binaphthalene precursor followed by amination. One common method involves the use of bromine in an organic solvent to achieve selective bromination at the desired positions. The subsequent amination step can be carried out using various amine sources under controlled conditions to ensure the formation of the diamine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to corresponding hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydrogenated binaphthalenes, and substituted binaphthalenes with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the formation of enantioselective catalysts, which are crucial in producing optically pure compounds .
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its chiral nature makes it a valuable tool in the development of drugs and other therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug design and development, particularly in targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
(1R)-1,1’-Binaphthalene-2,2’-diamine: A similar compound with a binaphthalene structure but without bromine atoms.
(1R)-3,3’-Dichloro-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine: A chlorinated analogue with similar properties but different reactivity.
Uniqueness
The presence of bromine atoms in (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis, distinguishing it from its analogues .
特性
分子式 |
C20H22Br2N2 |
|---|---|
分子量 |
450.2 g/mol |
IUPAC名 |
1-(2-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H22Br2N2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h9-10H,1-8,23-24H2 |
InChIキー |
NNBSTCWFTPKXTI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C(=C(C=C2C1)Br)N)C3=C4CCCCC4=CC(=C3N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


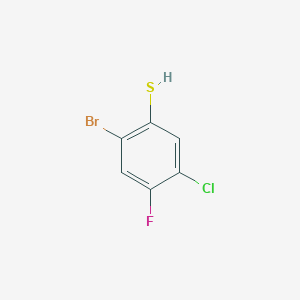
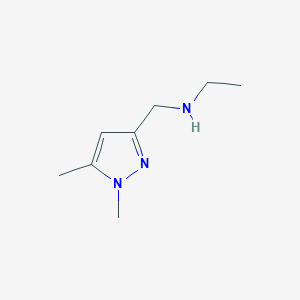
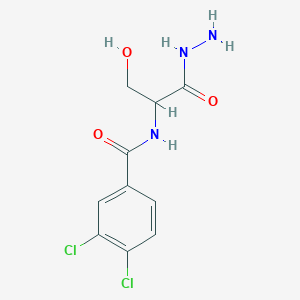
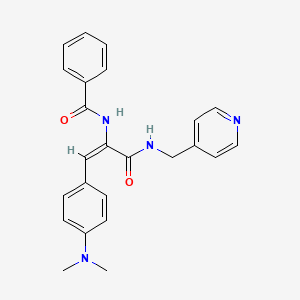
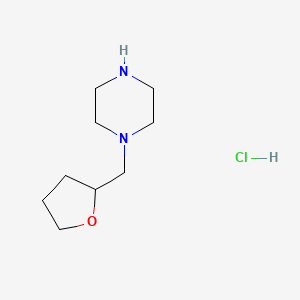
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)

